

role of preprohepcidin in the innate immune response

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An In-depth Technical Guide to the Role of **Preprohepcidin** in the Innate Immune Response

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hepcidin, a peptide hormone central to iron homeostasis, is a critical component of the innate immune response. Synthesized as a precursor, **preprohepcidin**, it undergoes proteolytic processing to become a master regulator of iron availability. During infection and inflammation, inflammatory cytokines dramatically upregulate hepcidin production. This leads to the internalization and degradation of the iron exporter ferroportin, trapping iron within macrophages and reducing intestinal absorption. The resulting hypoferremia is a key host defense strategy known as "nutritional immunity," which limits the availability of this essential micronutrient to invading pathogens. Beyond its iron-regulatory function, hepcidin possesses direct antimicrobial properties. This guide provides a detailed examination of the journey from **preprohepcidin** to active hormone, the signaling pathways governing its expression during an immune response, its downstream effects on iron metabolism, and its direct antimicrobial activities. We include quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in immunology and drug development.

From Preprohepcidin to Bioactive Hepcidin: A Multistep Process



The biologically active hormone hepcidin is the final product of a series of post-translational modifications of its precursor, **preprohepcidin**.[1]

- Synthesis and Initial Cleavage: The process begins with the synthesis of an 84-amino acid preprohormone called **preprohepcidin**.[1][2] In the endoplasmic reticulum, a 24-amino acid N-terminal signal peptide is removed, yielding a 60-amino acid intermediate known as prohepcidin.[1]
- Final Processing: Prohepcidin is further processed by prohormone convertases, such as furin, which cleave a 35-amino acid pro-region.[1][3] This final cleavage results in the mature, 25-amino acid bioactive hepcidin peptide (hepcidin-25), which is the primary functional form secreted into the circulation.[1][4] Shorter isoforms, such as hepcidin-20 and hepcidin-22, also exist but have minimal iron-regulatory activity.[1]

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